molecular formula C5H3BrF3N3 B1379126 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 1378259-23-4

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1379126
CAS No.: 1378259-23-4
M. Wt: 242 g/mol
InChI Key: ZTGDYALJMNYCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine: is a chemical compound with the molecular formula C5H3BrF3N3 and a molecular weight of 242.00 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on a pyrimidine ring, with an amine group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dibromopyrimidine and trifluoromethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

    Reaction Steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
  • 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
  • 6-Bromo-2-(methyl)pyrimidin-4-amine

Comparison:

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDYALJMNYCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 4
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.